molecular formula C4H8IN B594863 (R)-3-Iodopyrrolidine CAS No. 1289585-34-7

(R)-3-Iodopyrrolidine

Cat. No.: B594863
CAS No.: 1289585-34-7
M. Wt: 197.019
InChI Key: OHOSNNNRKXUISL-SCSAIBSYSA-N
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Description

®-3-Iodopyrrolidine is an organic compound that belongs to the class of iodopyrrolidines It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Iodopyrrolidine typically involves the iodination of pyrrolidine derivatives. One common method is the reaction of ®-3-hydroxypyrrolidine with iodine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The iodination process selectively introduces an iodine atom at the 3-position of the pyrrolidine ring, yielding ®-3-Iodopyrrolidine.

Industrial Production Methods

Industrial production of ®-3-Iodopyrrolidine may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

®-3-Iodopyrrolidine undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding pyrrolidine derivatives with different functional groups.

    Reduction Reactions: Reduction of ®-3-Iodopyrrolidine can lead to the formation of ®-3-aminopyrrolidine.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide or acetonitrile.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.

Major Products

    Substitution: Products include ®-3-azidopyrrolidine, ®-3-thiocyanatopyrrolidine, and ®-3-aminopyrrolidine.

    Oxidation: Products include ®-3-pyrrolidinone derivatives.

    Reduction: Products include ®-3-aminopyrrolidine.

Scientific Research Applications

®-3-Iodopyrrolidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: ®-3-Iodopyrrolidine derivatives are investigated for their potential therapeutic properties, including antiviral and anticancer activities.

    Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of ®-3-Iodopyrrolidine depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, altering their activity. The iodine atom can participate in halogen bonding, influencing molecular recognition processes. The compound’s chiral nature also allows it to interact selectively with biological targets, leading to specific pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    (S)-3-Iodopyrrolidine: The enantiomer of ®-3-Iodopyrrolidine, with similar chemical properties but different biological activities due to its opposite chirality.

    3-Bromopyrrolidine: Similar structure with a bromine atom instead of iodine, leading to different reactivity and applications.

    3-Chloropyrrolidine: Contains a chlorine atom, offering different chemical and biological properties compared to the iodine derivative.

Uniqueness

®-3-Iodopyrrolidine is unique due to its specific chiral configuration and the presence of the iodine atom, which imparts distinct reactivity and potential for halogen bonding. These features make it valuable in asymmetric synthesis and as a precursor for the development of chiral drugs and other bioactive molecules.

Properties

IUPAC Name

(3R)-3-iodopyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8IN/c5-4-1-2-6-3-4/h4,6H,1-3H2/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHOSNNNRKXUISL-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@@H]1I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60693553
Record name (3R)-3-Iodopyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60693553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1289585-26-7
Record name (3R)-3-Iodopyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60693553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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